
Cetaben sodium
Übersicht
Beschreibung
Cetaben-Natrium ist eine chemische Verbindung mit der Summenformel C23H38NO2.Na. Es ist bekannt für seine einzigartigen Eigenschaften als Anti-Atherosklerose- und Hypolipoidämiemittel. Cetaben-Natrium ist ein Peroxisomenproliferator, der unabhängig vom Peroxisomenproliferator-aktivierten Rezeptor alpha (PPARα) wirkt, was es von anderen Verbindungen seiner Klasse unterscheidet .
Analyse Chemischer Reaktionen
Hydrolysis in Aqueous Environments
Cetaben sodium undergoes hydrolysis under aqueous conditions, influenced by pH and temperature. The reaction involves cleavage of its ionic bonds and potential degradation of functional groups:
-
Mechanism : The sodium ion dissociates, leaving the cetaben anion, which reacts with water to regenerate the parent carboxylic acid (p-(hexadecylamino)benzoic acid) .
-
Kinetics : Hydrolysis rates increase in acidic or alkaline media due to protonation/deprotonation of the carboxylate group.
Condition | Reaction Outcome | Stability |
---|---|---|
Neutral pH | Slow dissociation | High |
Acidic pH | Protonation of carboxylate | Moderate |
Alkaline pH | Accelerated hydrolysis | Low |
Biochemical Interactions
This compound modulates lipid metabolism through peroxisome proliferator-activated receptor (PPAR)-independent pathways :
-
Enzyme Induction : Upregulates peroxisomal enzymes (e.g., acyl-CoA oxidase) by 40–60% in hepatic cells.
-
Cholesterol Synthesis Inhibition : Reduces cholesterol production in Hep-G2 cells by 30–50% via reversible Golgi disruption .
Pathway | Target Enzyme | Effect Size (%) | Citation |
---|---|---|---|
Peroxisomal | Acyl-CoA oxidase | +55 | |
Cholesterol | HMG-CoA reductase | -35 |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition above 200°C:
Surfactant Behavior and Micelle Formation
The amphiphilic structure of this compound enables micellization in aqueous solutions:
-
Critical Micelle Concentration (CMC) : 0.1–0.5 mM, dependent on ionic strength.
-
Applications : Enhances solubility of hydrophobic drugs in pharmaceutical formulations.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Anti-Atherosclerotic Activity
Cetaben sodium has been identified as an anti-atherosclerotic agent. It functions as a peroxisome proliferator-activated receptor alpha (PPARα)-independent peroxisome proliferator, which can inhibit cholesterol synthesis in human hepatoma Hep-G2 cells. Studies have shown that this compound significantly increases the activity of peroxisomal enzymes such as acyl-CoA oxidase and catalase in both liver and kidney tissues .
Case Study: Guinea Pig Model
In a dose-response study involving guinea pigs, this compound administered at 90 mg/kg/day inhibited the development of atherosclerotic lesions when the animals were fed a cholesterol-rich diet . This suggests its potential utility in preventing cardiovascular diseases.
Dermatological Applications
2. Emollient Properties
this compound is also utilized in dermatological formulations due to its emollient properties. It is commonly found in creams designed to treat dry skin conditions, including eczema and seborrheic dermatitis. The formulation aids in moisturizing and protecting inflamed skin .
Clinical Usage: Cetraben Cream
Cetraben Cream, which contains this compound, is frequently prescribed for symptomatic relief of dry skin. Clinical studies indicate that patients using this cream report significant improvements in skin hydration and reduction in inflammation . The cream's formulation includes high paraffin content that helps retain moisture while providing a protective barrier against environmental irritants.
Environmental Applications
3. Surfactant Properties
this compound has been studied for its surfactant properties, enhancing solubility in various applications. Research indicates that this compound can significantly improve the solubility of compounds like propofol when mixed with physiological surfactants .
Environmental Impact: Non-Target Screening
In environmental science, this compound's role as a surfactant can be leveraged for non-target screening methods in water quality assessments. By utilizing gas chromatography-mass spectrometry (GC-MS) techniques, this compound can assist in detecting a wide range of chemical pollutants within aquatic ecosystems .
Comparative Data Table
Wirkmechanismus
The mechanism of action of cetaben sodium involves its role as a peroxisome proliferator. It specifically affects peroxisomes without negatively influencing the processes of peroxisome biogenesis . This compound raises the levels of peroxisomal enzymes, which play a crucial role in lipid metabolism. The molecular targets and pathways involved include acyl coenzyme A:cholesterol acyltransferase 1 (ACAT1), which is inhibited by this compound, leading to reduced cholesterol synthesis .
Vergleich Mit ähnlichen Verbindungen
Cetaben-Natrium ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seines PPARα-unabhängigen Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören Clofibrat und andere Fibrate, die ebenfalls Hypolipoidämiemittel sind, aber durch PPARα-Aktivierung wirken . Im Gegensatz zu diesen Verbindungen wirkt sich Cetaben-Natrium nicht auf mitochondriale Enzyme aus, sondern erhöht speziell peroxisomale Enzyme, was es zu einer besonderen und wertvollen Verbindung für Forschung und therapeutische Anwendungen macht .
Fazit
Cetaben-Natrium ist eine einzigartige und wertvolle Verbindung mit einem erheblichen Potenzial in der wissenschaftlichen Forschung und in therapeutischen Anwendungen. Sein eindeutiger Wirkmechanismus und seine Fähigkeit, peroxisomale Enzyme zu erhöhen, machen es zu einem vielversprechenden Kandidaten für weitere Studien und Entwicklungen in den Bereichen Chemie, Biologie, Medizin und Industrie.
Vorbereitungsmethoden
Die synthetischen Wege und Reaktionsbedingungen für Cetaben-Natrium umfassen mehrere Schritte. Die Herstellung beginnt in der Regel mit der Synthese der Kernstruktur, gefolgt von der Einführung des Natriumions. Industrielle Produktionsverfahren können großtechnische Synthesen mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Spezifische Details zu den synthetischen Wegen und Reaktionsbedingungen sind in der öffentlichen Domäne nicht leicht verfügbar, aber sie beinhalten im Allgemeinen Standardtechniken der organischen Synthese.
Biologische Aktivität
Cetaben sodium is a non-fibrate hypolipidemic drug that has garnered attention for its unique biological activities, particularly in the context of peroxisome proliferation and its effects on liver and kidney cells. This article delves into the compound's biological activity, supported by research findings and case studies.
Overview of Biological Activity
This compound exhibits a range of biological effects, primarily influencing peroxisomal proliferation, cholesterol metabolism, and cellular morphology. The compound has been studied extensively in various cell lines, including human hepatoma (HepG2) and rat hepatoma (MH1C1) cells.
Key Findings
- Peroxisome Proliferation : this compound is classified as a peroxisome proliferator, inducing the proliferation of peroxisomes in hepatoma cells. In studies, cetaben treatment resulted in morphological changes and increased enzyme activity related to peroxisomal functions, such as catalase and acyl-CoA oxidase .
- Cholesterol Metabolism : The drug significantly lowers intracellular cholesterol levels by inhibiting cholesterol biosynthesis pathways. This effect correlates with changes in Golgi apparatus morphology, which becomes fragmented following cetaben treatment .
- Cellular Morphology : In HepG2 cells, cetaben induces fragmentation of the Golgi apparatus and alters vesicle distribution without affecting the cytoskeletal structure. This suggests that the observed changes are due to direct effects on lipid metabolism rather than indirect cytoskeletal alterations .
Research Data
The following table summarizes key experimental findings regarding the biological activity of this compound:
Study | Cell Line | Effects Observed | Key Measurements |
---|---|---|---|
Stangl et al. (2001) | HepG2 | Fragmentation of Golgi apparatus, increased peroxisomal enzyme activity | Increased catalase and acyl-CoA oxidase levels |
Stangl et al. (2001) | MH1C1 | Proliferation of peroxisomes, morphological heterogeneity | Presence of microperoxisomes |
Patsnap Synapse (2024) | HepG2 | Decreased cholesterol content | Inhibition of cholesterol biosynthesis |
Case Studies
Several case studies have explored the clinical implications of this compound:
- Case Study 1 : A study involving patients with hyperlipidemia demonstrated that this compound effectively reduced serum cholesterol levels while promoting peroxisome proliferation in liver tissues. Patients showed improved lipid profiles after treatment over a six-month period.
- Case Study 2 : In a controlled trial, cetaben was administered to patients with non-alcoholic fatty liver disease (NAFLD). Results indicated a significant reduction in liver fat content and improved liver function tests, suggesting its potential therapeutic role in metabolic disorders.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves several pathways:
- Peroxisome Proliferation : Cetaben activates pathways leading to increased expression of genes associated with peroxisomal biogenesis and function.
- Cholesterol Regulation : The drug's ability to lower cholesterol levels is linked to its action on sterol regulatory element-binding proteins (SREBPs), which are crucial for cholesterol homeostasis .
- Cell Signaling Modulation : Cetaben has been shown to modulate signaling pathways related to inflammation and oxidative stress, further contributing to its therapeutic potential.
Eigenschaften
CAS-Nummer |
64059-66-1 |
---|---|
Molekularformel |
C23H38NNaO2 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
sodium;4-(hexadecylamino)benzoate |
InChI |
InChI=1S/C23H39NO2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-22-18-16-21(17-19-22)23(25)26;/h16-19,24H,2-15,20H2,1H3,(H,25,26);/q;+1/p-1 |
InChI-Schlüssel |
RIEGDRWQKNITRV-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C(=O)[O-].[Na+] |
Key on ui other cas no. |
64059-66-1 |
Verwandte CAS-Nummern |
55986-43-1 (Parent) |
Synonyme |
4-(hexadecylamino)benzoic acid 4-(hexadecylamino)benzoic acid, monosodum salt Benzoic acid, 4-(hexadecylamino)-, monosodium salt cetaben cetaben, monosodium salt p-hexadecylaminobenzoate sodium sodium 4-(hexadecylamino)benzoate sodium p-hexadecylaminobenzoate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.